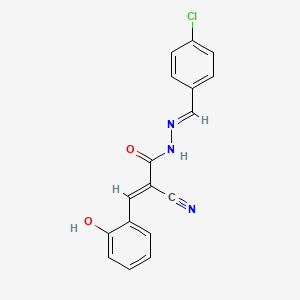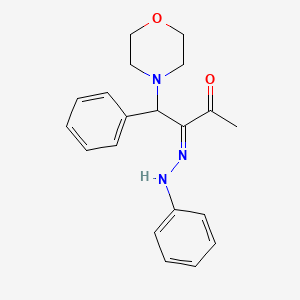![molecular formula C23H15NO2S B15283471 5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyranoquinoline core with phenyl and thienylmethylene substituents, which may contribute to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with thiophene-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyranoquinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism by which 5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one stands out due to its unique combination of a pyranoquinoline core with phenyl and thienylmethylene substituents. This structural arrangement may confer distinct biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H15NO2S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(3Z)-5-phenyl-3-(thiophen-2-ylmethylidene)-1H-pyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C23H15NO2S/c25-23-20(13-16-9-6-12-27-16)26-14-19-22(23)21(15-7-2-1-3-8-15)17-10-4-5-11-18(17)24-19/h1-13H,14H2/b20-13- |
Clave InChI |
JGVNBMJOXUVSCQ-MOSHPQCFSA-N |
SMILES isomérico |
C1C2=NC3=CC=CC=C3C(=C2C(=O)/C(=C/C4=CC=CS4)/O1)C5=CC=CC=C5 |
SMILES canónico |
C1C2=NC3=CC=CC=C3C(=C2C(=O)C(=CC4=CC=CS4)O1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid](/img/structure/B15283397.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B15283400.png)
![2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)

![3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283437.png)
![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283449.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
